2-(N-Cbz-Amino)ethylboronic acid pinacol ester
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Overview
Description
2-(N-Cbz-Amino)ethylboronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions such as the Suzuki–Miyaura coupling .
Mechanism of Action
Target of Action
The primary target of 2-(N-Cbz-Amino)ethylboronic acid pinacol ester, also known as Benzyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylcarbamate, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable . The susceptibility to hydrolysis of boronic pinacol esters is influenced by the substituents in the aromatic ring and the pH of the environment . These factors can impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Cbz-Amino)ethylboronic acid pinacol ester typically involves the reaction of 2-(N-Cbz-Amino)ethylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(N-Cbz-Amino)ethylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while reduction reactions produce alcohols .
Scientific Research Applications
2-(N-Cbz-Amino)ethylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It is employed in the development of boron-containing drugs and as a precursor for boron neutron capture therapy agents.
Industry: The compound finds applications in the production of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-2-(phenylamino)-1,3,2-dioxaborolane
- 2-(N-Boc-Amino)ethylboronic acid pinacol ester
Uniqueness
2-(N-Cbz-Amino)ethylboronic acid pinacol ester is unique due to its specific functional groups that provide distinct reactivity and stability. The presence of the N-Cbz group offers additional protection and selectivity in synthetic applications, making it a preferred choice in complex organic synthesis .
Properties
IUPAC Name |
benzyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)10-11-18-14(19)20-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSPEKHIVXYOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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